3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a characteristic odor. This compound is known for its unique structure, which includes both an alcohol group and a double bond, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol can be synthesized through several methods. One common method involves the reaction of isoprene with formaldehyde in the presence of a base, followed by reduction. The reaction conditions typically include a temperature range of 0-50°C and a pressure of 1-5 atm .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of isoprene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0-25°C.
Substitution: Thionyl chloride in the presence of pyridine at 0-10°C.
Major Products Formed
Oxidation: 3-Methyl-2-(prop-1-en-2-yl)but-2-enal.
Reduction: 3-Methyl-2-(prop-1-en-2-yl)butan-2-ol.
Substitution: 3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-chloride.
Scientific Research Applications
3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in organic reactions, participating in addition and substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-buten-2-ol: Similar in structure but lacks the double bond at the 2-position.
3-Methyl-2-buten-1-ol: Similar but has a different position of the double bond.
2-Methyl-2-propen-1-ol: Similar but has a different position of the hydroxyl group.
Uniqueness
3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol is unique due to its specific arrangement of the double bond and hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its similar compounds .
Properties
CAS No. |
52385-60-1 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-6(2)8(5-9)7(3)4/h9H,1,5H2,2-4H3 |
InChI Key |
WWRRJTFUHCGDAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CO)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.